5-Amino-3-hydroxy-2-methylbenzoic acid
Description
5-Amino-3-hydroxy-2-methylbenzoic acid: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position.
Properties
IUPAC Name |
5-amino-3-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMFYWDQFUONAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-hydroxy-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The hydroxylation step can be achieved using reagents like sodium hydroxide and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Amino-3-hydroxy-2-methylbenzoic acid can undergo oxidation to form a corresponding quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of 5-amino-3-hydroxy-2-methylbenzoic acid exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that related compounds showed improved binding affinity to cyclooxygenase-2 (COX-2) receptors, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) . In vivo studies have shown that these compounds can effectively reduce pain and inflammation in animal models, outperforming traditional analgesics like acetaminophen .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various pathogens, making them suitable candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance among common bacterial strains .
3. Antiviral Applications
This compound serves as a precursor in the synthesis of compounds that act against viral infections, specifically HIV protease inhibitors. The compound's derivatives have been linked to the development of effective antiviral therapies, highlighting its importance in the pharmaceutical industry .
Case Study 1: Analgesic Efficacy
A study published in MDPI explored the analgesic effects of 5-acetamido derivatives of this compound. The research involved both in-silico and in-vivo assessments, demonstrating that these derivatives exhibited superior analgesic properties compared to traditional NSAIDs. The study utilized various pain models in mice to evaluate the efficacy of these compounds .
Case Study 2: Antimicrobial Research
Another significant study focused on the antimicrobial properties of this compound derivatives against foodborne pathogens. The results indicated a promising inhibitory effect on bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and safety .
Comparative Data Table
| Property | This compound | Traditional NSAIDs | Antibiotics |
|---|---|---|---|
| Anti-inflammatory | High efficacy against COX-2 | Moderate | Low |
| Analgesic Effectiveness | Superior in certain models | Standard | N/A |
| Antimicrobial Activity | Effective against specific bacteria | Limited | High |
| Viral Inhibition Potential | Precursor for antiviral agents | N/A | N/A |
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Hydroxy-3-methoxybenzoic acid: Similar structure but has a methoxy group instead of an amino group.
Uniqueness: 5-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Biological Activity
5-Amino-3-hydroxy-2-methylbenzoic acid (also known as AMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features both amino and hydroxyl functional groups, which contribute to its unique reactivity and biological activity. Its molecular formula is with a molecular weight of 167.16 g/mol. The presence of these functional groups allows for hydrogen bonding and electrostatic interactions with biological targets.
The biological activity of AMBA is primarily attributed to its interaction with various enzymes and receptors. The amino group enhances its ability to form ionic bonds, while the hydroxyl group can participate in hydrogen bonding, facilitating the modulation of enzyme activities and signal transduction pathways. This dual functionality makes AMBA a versatile candidate for drug development.
1. Anti-inflammatory Properties
AMBA has shown significant anti-inflammatory effects in various studies. For instance, it was observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. A study demonstrated that AMBA reduced edema in animal models, indicating its efficacy in managing inflammation-related conditions.
2. Antimicrobial Activity
Research indicates that AMBA exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Its derivatives have been tested for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics .
3. Analgesic Effects
In vivo studies have highlighted the analgesic potential of AMBA. For example, it demonstrated significant pain relief in writhing tests induced by acetic acid, with effective doses yielding a 74% reduction in pain responses compared to control groups . This suggests that AMBA could be a candidate for developing new analgesics.
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted on Wistar rats evaluated the anti-inflammatory effects of AMBA using the carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in edema formation, supporting its use as an anti-inflammatory agent (Table 1).
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of AMBA derivatives, the minimum inhibitory concentration (MIC) values were determined against various bacterial strains (Table 2). The results showed promising antimicrobial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| AMBA | 32 | Staphylococcus aureus |
| AMBA Derivative A | 16 | Escherichia coli |
| AMBA Derivative B | 8 | Pseudomonas aeruginosa |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of AMBA suggests good bioavailability and absorption characteristics. Studies using Caco-2 cell models indicate that AMBA has moderate permeability, which is favorable for oral administration . Toxicity assessments have shown that AMBA does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), making it a safer alternative compared to traditional analgesics like acetaminophen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
